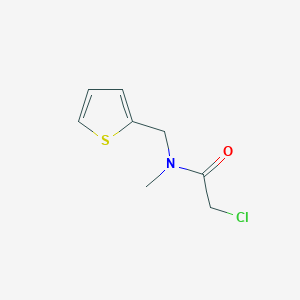
2-chloro-N-methyl-N-(thien-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-chloro-N-methyl-N-(thien-2-ylmethyl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of 2-chloroacetyl chloride with N-methyl-N-(thien-2-ylmethyl)amine under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反応の分析
2-chloro-N-methyl-N-(thien-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thienyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-chloro-N-methyl-N-(thien-2-ylmethyl)acetamide has several scientific research applications, including:
作用機序
The mechanism of action of 2-chloro-N-methyl-N-(thien-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme . The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
類似化合物との比較
2-chloro-N-methyl-N-(thien-2-ylmethyl)acetamide can be compared with other similar compounds, such as:
2-chloro-N-methyl-N-(phenylmethyl)acetamide: This compound has a phenyl group instead of a thienyl group, which may result in different chemical reactivity and biological activity.
2-chloro-N-methyl-N-(pyridin-2-ylmethyl)acetamide: The presence of a pyridine ring can influence the compound’s electronic properties and its interactions with biological targets.
The uniqueness of this compound lies in its thienyl group, which imparts specific chemical and biological properties that differentiate it from other similar compounds .
生物活性
2-Chloro-N-methyl-N-(thien-2-ylmethyl)acetamide is an organic compound characterized by its unique structure, which includes a chloroacetamide group and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
- Molecular Formula: C₈H₁₀ClNOS
- Molecular Weight: 203.69 g/mol
- Structural Features: Contains a chloro group at the 2-position of the acetamide and a thiophene ring.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of chloroacetyl chloride with various amines. This method allows for the creation of derivatives that can exhibit diverse biological activities due to variations in their chemical structure.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to possess both antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.
Table 1: Antimicrobial Activity Comparison
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antibacterial | |
| 2-Chloro-N-methylacetamide | Antimicrobial | |
| N-(thiophen-2-ylmethyl)-N-methylacetamide | Antitumor |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory effects. Studies have indicated that derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
Case Study: Inhibition of COX Enzymes
A study demonstrated that derivatives of this compound showed varying degrees of inhibition against COX-1 and COX-2 enzymes, with some compounds exhibiting IC50 values comparable to established anti-inflammatory drugs like indomethacin.
The mechanism by which this compound exerts its biological effects is primarily through interactions with specific molecular targets such as enzymes or receptors involved in disease pathways. The chloro group allows for nucleophilic substitution reactions, leading to the formation of various bioactive derivatives.
Research Applications
This compound is utilized in various fields including:
- Medicinal Chemistry: As a precursor for developing new therapeutic agents.
- Biochemical Research: In studies related to enzyme inhibition and protein interactions.
- Organic Synthesis: As a building block for creating more complex molecules.
特性
IUPAC Name |
2-chloro-N-methyl-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNOS/c1-10(8(11)5-9)6-7-3-2-4-12-7/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLFGXOMONJIPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














